molecular formula C14H20N4O B12265709 N-[1-(3-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

N-[1-(3-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

Cat. No.: B12265709
M. Wt: 260.33 g/mol
InChI Key: GNVNGFDOOSMIEO-UHFFFAOYSA-N
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Description

N-[1-(3-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is a compound that features a piperidine ring substituted with a 3-methylpyrazin-2-yl group and a cyclopropanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Substitution with 3-methylpyrazin-2-yl Group: The piperidine ring is then functionalized with a 3-methylpyrazin-2-yl group using nucleophilic substitution reactions.

    Introduction of Cyclopropanecarboxamide Moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

N-[1-(3-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(3-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound also features a pyrazine ring and a piperidine or piperazine moiety.

    Piperidine Derivatives: Compounds with a piperidine ring and various substituents are widely studied for their pharmacological properties.

Uniqueness

N-[1-(3-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C14H20N4O

Molecular Weight

260.33 g/mol

IUPAC Name

N-[1-(3-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C14H20N4O/c1-10-13(16-7-6-15-10)18-8-2-3-12(9-18)17-14(19)11-4-5-11/h6-7,11-12H,2-5,8-9H2,1H3,(H,17,19)

InChI Key

GNVNGFDOOSMIEO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1N2CCCC(C2)NC(=O)C3CC3

Origin of Product

United States

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